Ethyl 5,6-Dichloronicotinate: A Comprehensive Technical Guide for Advanced Synthesis
Ethyl 5,6-Dichloronicotinate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction
Ethyl 5,6-dichloronicotinate, a halogenated pyridine derivative, stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical synthesis. Its strategic placement of chlorine atoms on the pyridine ring imparts unique reactivity, rendering it a versatile building block for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of Ethyl 5,6-dichloronicotinate, covering its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and its significant applications in modern drug discovery and development.
Physicochemical Properties
Ethyl 5,6-dichloronicotinate is a white to off-white crystalline solid at room temperature.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 401566-69-6 | |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 44 - 48 °C | |
| Purity | ≥98.0% (GC) | |
| Synonyms | 5,6-Dichloronicotinic acid ethyl ester, 5,6-Dichloropyridine-3-carboxylic acid ethyl ester, Ethyl 5,6-dichloropyridine-3-carboxylate |
Synthesis of Ethyl 5,6-Dichloronicotinate: A Proposed Protocol
Reaction Scheme
Caption: Proposed synthesis of Ethyl 5,6-dichloronicotinate.
Experimental Protocol
Materials:
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5,6-Dichloronicotinic acid
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Absolute Ethanol (reagent grade)
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Concentrated Sulfuric Acid
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Saturated Sodium Bicarbonate solution
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Brine (saturated Sodium Chloride solution)
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Anhydrous Magnesium Sulfate
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Ethyl Acetate
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Hexanes
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-dichloronicotinic acid (1.0 eq).
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Add a large excess of absolute ethanol, which also serves as the solvent.
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Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) to the stirred suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The product, being an ester, will be less polar than the starting carboxylic acid.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting material), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5,6-dichloronicotinate.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5] Alternatively, for larger scales, recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate can be employed.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
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δ 8.8 - 9.0 ppm (s, 1H): Aromatic proton at the 2-position of the pyridine ring.
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δ 8.2 - 8.4 ppm (s, 1H): Aromatic proton at the 4-position of the pyridine ring.
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δ 4.3 - 4.5 ppm (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.
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δ 1.3 - 1.5 ppm (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.
¹³C NMR Spectroscopy (Predicted):
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δ 164-166 ppm: Carbonyl carbon of the ester.
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δ 150-155 ppm: Aromatic carbons C2 and C6.
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δ 140-145 ppm: Aromatic carbon C5.
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δ 130-135 ppm: Aromatic carbon C3.
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δ 125-130 ppm: Aromatic carbon C4.
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δ 61-63 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
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δ 13-15 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.
Mass Spectrometry (MS):
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[M]+: Expected around m/z 219 and 221, showing the characteristic isotopic pattern for two chlorine atoms.
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[M+H]+: Expected around m/z 220 and 222.
Infrared (IR) Spectroscopy:
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~1730 cm⁻¹: Strong C=O stretching vibration of the ester.
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~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
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~1100-1300 cm⁻¹: C-O stretching vibration of the ester.
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~700-850 cm⁻¹: C-Cl stretching vibrations.
Applications in Drug Discovery and Development
Ethyl 5,6-dichloronicotinate is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The dichloropyridine core is a common scaffold in medicinal chemistry, and the ethyl ester provides a convenient handle for further chemical transformations.
Key Intermediate in the Synthesis of Avatrombopag
A significant application of the 5,6-dichloronicotinic acid scaffold, and by extension its ethyl ester, is in the synthesis of Avatrombopag . Avatrombopag is a second-generation, orally bioavailable thrombopoietin receptor agonist (TPO-RA) that is FDA-approved for the treatment of thrombocytopenia in patients with chronic liver disease who are scheduled to undergo a medical or dental procedure.
The synthesis of a key intermediate for Avatrombopag involves the use of a 5,6-dichloronicotinic acid derivative, highlighting the industrial relevance of this chemical entity.
Caption: Role of the 5,6-dichloronicotinate scaffold in Avatrombopag synthesis.
Safety and Toxicology
As a chlorinated organic compound, Ethyl 5,6-dichloronicotinate should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, data for related chloropyridines suggest that they can be irritating to the skin, eyes, and respiratory tract. Chronic exposure to some pyridine derivatives has been associated with effects on the liver and central nervous system. It is therefore essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Ethyl 5,6-dichloronicotinate is a chemical intermediate of significant value in the fields of medicinal chemistry and agrochemical research. Its well-defined physicochemical properties and the versatile reactivity of its dichloropyridine core make it an attractive starting material for the synthesis of a wide range of complex molecules. The role of its parent acid in the synthesis of the FDA-approved drug Avatrombopag underscores its importance in the pharmaceutical industry. This guide provides researchers and drug development professionals with a comprehensive overview of this key building block, enabling its effective utilization in the discovery and development of novel therapeutic agents and other valuable chemical entities.
References
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
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Fisher Scientific. Ethyl 5,6-Dichloronicotinate 98.0+%. [Link]
- Substituted piperazine compounds and methods and use thereof.
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Otto Chemie Pvt. Ltd. Ethyl 4,6-dichloronicotinate, 98%. [Link]
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Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
PubChem. 5,6-Dichloronicotinic acid. [Link]


